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Compound of Interest

Compound Name: 4-Oxopentanoyl chloride

Cat. No.: B178346

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional reagent
widely utilized in organic synthesis. Its structure incorporates a highly reactive acyl chloride and
a ketone functional group. This dual reactivity makes it an invaluable tool for a range of
applications, from the synthesis of polymers and specialty chemicals to the development of
sophisticated drug delivery systems and bioconjugates.[1][2]

The acyl chloride moiety readily undergoes nucleophilic acyl substitution with alcohols and
phenols to form stable ester linkages.[3][4] This reaction is typically rapid and proceeds under
mild conditions. The ketone functionality, on the other hand, remains available for subsequent
chemical modifications, such as hydrazone formation for the cleavage of a protecting group or
for conjugation to other molecules.[1][5][6][7]

These application notes provide detailed protocols for the esterification of various alcohol
substrates with 4-oxopentanoyl chloride and explore its applications in drug development,
particularly as a protecting group and in the formation of prodrugs.

Chemical Properties
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Property Value

IUPAC Name 4-oxopentanoyl chloride

Synonyms Levulinoyl chloride, 4-oxo-pentoyl chloride
CAS Number 1490-24-0

Molecular Formula CsH7CIO2

Molecular Weight 134.56 g/mol

Applications in Drug Development

The unique structure of 4-oxopentanoyl chloride makes it a valuable reagent in
pharmaceutical research and development.

o Protecting Group for Hydroxyl Functions: The levulinoyl group can be introduced as a
protecting group for hydroxyl moieties in sensitive molecules during multi-step syntheses.[1]
[2][5] This is particularly useful in the synthesis of complex molecules like nucleosides and
oligosaccharides.[6][8] The ester linkage is stable to various reaction conditions but can be
selectively cleaved under mild conditions using hydrazine, without affecting other sensitive
functional groups.[5][6]

e Prodrug Design: Levulinic acid esters are employed in the design of prodrugs to improve the
physicochemical properties of a parent drug, such as solubility and bioavailability.[9] The
ester linkage can be designed to be cleaved in vivo by esterases, releasing the active
pharmaceutical ingredient.

» Bioconjugation and Linkers: The bifunctional nature of 4-oxopentanoyl chloride allows for
its use as a linker in bioconjugation.[1] An alcohol-containing biomolecule can be esterified,
leaving the ketone available for conjugation to another molecule, for instance, through
hydrazide chemistry. This approach is valuable in creating antibody-drug conjugates and
other targeted therapies.

Experimental Protocols
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The esterification of alcohols with 4-oxopentanoyl chloride is a straightforward reaction that

proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically carried

out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrogen

chloride byproduct.

General Protocol for Esterification

Dissolve the Alcohol: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane,
tetrahydrofuran, or diethyl ether).

Add Base: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to
the solution and stir.

Cool the Reaction: Cool the mixture to 0 °C in an ice bath.

Add 4-Oxopentanoyl Chloride: Slowly add 4-oxopentanoyl chloride (1.1 eq.) dropwise to
the stirred solution.

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring
the progress by thin-layer chromatography (TLC).

Work-up:
o Quench the reaction by adding water.

o Separate the organic layer and wash sequentially with dilute HCI, saturated NaHCOs
solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
o Filter and concentrate the solvent in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel using an
appropriate eluent system (e.g., hexane/ethyl acetate).

Caption: General workflow for the esterification of alcohols.
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Quantitative Data

The following table summarizes typical reaction conditions and yields for the esterification of
various alcohols with 4-oxopentanoyl chloride.

Alcohol Example ) )
Base Solvent Time (h) Yield (%)
Type Alcohol
) . Dichlorometh
Primary Ethanol Pyridine 2 >90
ane
] Benzyl ] ) Dichlorometh
Primary Triethylamine 3 ~95
alcohol ane
) ) Tetrahydrofur
Secondary Isopropanol Triethylamine 4 ~85
an
o Dichlorometh
Phenol Phenol Pyridine 4 ~90

ane

Note: Yields are approximate and can vary based on specific reaction conditions and the purity
of reagents.

Spectroscopic Data for Representative Esters
Methyl 4-oxopentanoate

* 'H NMR: Chemical shifts (in ppm) are typically observed around 2.1 (s, 3H, CHsCO), 2.5 (t,
2H, CH2CO2), 2.7 (t, 2H, COCH?), and 3.6 (s, 3H, OCH3).[10]

e 13C NMR: Characteristic peaks appear around 29.8 (CHsCO), 27.9 (CH2CO32), 37.8 (COCHz2),
51.5 (OCHs), 173.2 (COO0), and 206.7 (C=0).[11]

e Mass Spectrum (EIl): Major fragments can be observed at m/z values corresponding to [M]+,
[M-OCHs]+, and [CH3CO]+.[11]

Ethyl 4-oxopentanoate
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e 1H NMR: Signals are expected at approximately 1.2 (t, 3H, OCH2CHs3), 2.1 (s, 3H, CHsCO),
2.5 (t, 2H, CH2CO02), 2.7 (t, 2H, COCH3), and 4.1 (g, 2H, OCH2CHs3).

e Mass Spectrum (EIl): Key fragments include those for [M]+, [M-OCH2CHs]+, and [CH3CO]+.

e IR Spectrum: Strong carbonyl stretching bands are present for the ketone (around 1715
cm~1) and the ester (around 1735 cm™1).

Isopropyl 4-oxopentanoate
« PubChem CID: 89084[12]

e Molecular Formula: CsH1403[12]

e Molecular Weight: 158.19 g/mol [12]

Signaling Pathways and Logical Relationships

The utility of 4-oxopentanoyl chloride in drug development often involves its role as a linker or
a protecting group that is cleaved to release an active molecule. The following diagram
illustrates the logical relationship in a prodrug strategy where a levulinoyl ester is used to mask
a hydroxyl group of a drug, with subsequent cleavage to release the active drug.

Caption: Prodrug strategy using a cleavable levulinoyl ester.

This schematic illustrates a common approach where the levulinoyl group enhances drug
delivery or stability, and its subsequent removal at the target site restores the drug's therapeutic
activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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